molecular formula C17H14N2O2 B3000647 4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde CAS No. 1375170-44-7

4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde

Cat. No. B3000647
M. Wt: 278.311
InChI Key: XBPFVOBGWVWBRQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole compounds, which includes “4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A diverse series of these compounds can be synthesized in good yield by the click reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides .


Molecular Structure Analysis

The molecular structure of “4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde” can be analyzed using spectral data analyses (IR, 1 H-NMR, 13 C-NMR spectra, and HRMS) .


Chemical Reactions Analysis

Pyrazole compounds, including “4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde”, are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde” can be analyzed using IR, 1 H-NMR, 13 C-NMR spectra, and HRMS .

Scientific Research Applications

Solid Phase Organic Synthesis

4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde and its derivatives are explored in solid phase organic synthesis as linkers or building blocks. For instance, electron-rich benzaldehyde derivatives are utilized as linkers for solid phase synthesis, where their reductive amination with primary amines on resins yields benzylic secondary amines. These compounds are further derivatized to various secondary amides, showcasing the versatility of benzaldehyde derivatives in synthesizing complex organic molecules (Swayze, 1997).

Oxidation Reactions and Oxygen Transfer

Oxidation reactions involving methoxy substituted benzaldehyde derivatives highlight the role of these compounds in studying the mechanism of oxygen transfer. The differentiation between oxidants acting through single electron transfer and those involving direct oxygen atom transfer is facilitated by the reaction outcomes with these derivatives, leading to insights into the chemical behavior of high valent oxoruthenium compounds with sulfides (Lai et al., 2002).

Corrosion Inhibition

In the context of corrosion science, Schiff base compounds derived from benzaldehyde derivatives have shown potential as corrosion inhibitors for steel in acidic solutions. Such studies provide valuable insights into the development of more effective corrosion prevention strategies, emphasizing the chemical's utility beyond traditional synthesis applications (Emregül & Hayvalı, 2006).

Renewable Benzyl Alcohol Production

Engineering microorganisms for the biosynthesis of valuable chemicals is an emerging field. Research on the de novo biosynthesis of benzyl alcohol from renewable sources utilizes benzaldehyde derivatives as intermediates. This approach demonstrates the compound's role in developing sustainable chemical production methods, contributing to the broader goals of green chemistry and industrial biotechnology (Pugh et al., 2015).

Synthetic Methodologies

Benzaldehyde derivatives are central to various synthetic strategies, enabling the construction of complex molecules. For example, the development of one-pot synthetic methods for phenylpropanoid esters from substituted benzaldehydes represents a significant advancement in the field. Such methodologies offer simplified routes to important medicinal intermediates, highlighting the critical role of these derivatives in medicinal chemistry research (Wang et al., 2011).

properties

IUPAC Name

4-[(1-phenylpyrazol-3-yl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c20-12-14-6-8-17(9-7-14)21-13-15-10-11-19(18-15)16-4-2-1-3-5-16/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPFVOBGWVWBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=N2)COC3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde

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